molecular formula C21H20N4O5S2 B297654 N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide

N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide

Cat. No.: B297654
M. Wt: 472.5 g/mol
InChI Key: IAZDSTFFBWKXFL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide is a complex organic compound that features a variety of functional groups, including cyano, sulfonamide, and pyrimidinylidene. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide likely involves multiple steps, including the formation of the pyrimidinylidene core, the introduction of the cyanoethyl group, and the attachment of the sulfonamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the cyano group or the pyrimidinylidene ring.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medically, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-(phenylmethyl)methanesulfonamide
  • N-(2-cyanoethyl)-N-(4-methylphenyl)methanesulfonamide
  • N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide

Uniqueness

What sets N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide apart is its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[[5-[(E)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C21H20N4O5S2/c1-14-4-6-15(7-5-14)25-20(27)18(19(26)23-21(25)31)12-16-8-9-17(30-16)13-24(11-3-10-22)32(2,28)29/h4-9,12H,3,11,13H2,1-2H3,(H,23,26,31)/b18-12+

InChI Key

IAZDSTFFBWKXFL-LDADJPATSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)C(=O)NC2=S

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)CN(CCC#N)S(=O)(=O)C)C(=O)NC2=S

Origin of Product

United States

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